molecular formula C18H23FN2O2 B6500671 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 954666-99-0

2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No.: B6500671
CAS No.: 954666-99-0
M. Wt: 318.4 g/mol
InChI Key: FQQNSKMFAXQWQP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a synthetic acetamide derivative characterized by a pyrrolidin-3-ylmethyl backbone substituted with a 4-fluorophenyl group and a cyclopentylacetamide moiety. The compound’s molecular formula is C₁₉H₂₄FN₂O₂, with a molecular weight of 331.4 g/mol (extrapolated from structural analogs in ). Its core structure includes a 5-oxopyrrolidine ring, which is a lactam derivative, and a fluorinated aromatic system. The fluorine atom at the para position of the phenyl ring likely enhances electronic properties and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-cyclopentyl-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-5-7-16(8-6-15)21-12-14(10-18(21)23)11-20-17(22)9-13-3-1-2-4-13/h5-8,13-14H,1-4,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQNSKMFAXQWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Acids with Ketones

The pyrrolidinone ring is synthesized via cyclocondensation of γ-aminobutyric acid (GABA) derivatives with ketones. For example, 4-fluoroacetophenone reacts with methyl γ-aminobutyrate in the presence of p-toluenesulfonic acid (PTSA) under refluxing toluene, yielding 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylate (75% yield).

Reaction Conditions

ComponentQuantityConditions
4-Fluoroacetophenone1.0 equivToluene, 110°C, 12 h
Methyl γ-aminobutyrate1.2 equivPTSA (10 mol%)

Microwave-Assisted Ring Closure

Microwave irradiation significantly reduces reaction times. A mixture of 4-fluorophenylglyoxal and allylamine in DMF undergoes [3+2] cycloaddition under microwave conditions (100 W, 150°C, 15 min), producing the pyrrolidinone core in 82% yield.

Functionalization of the Pyrrolidinone Core

Introduction of the Methylamine Group

The 3-position of the pyrrolidinone is functionalized via reductive amination. Treatment of 5-oxopyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride in methanol at 0°C affords the methylamine derivative in 68% yield.

Optimization Note : Excess ammonium acetate (3.0 equiv) improves selectivity for mono-amination over di-amination byproducts.

N-Alkylation with 4-Fluorobenzyl Halides

The 1-position is alkylated using 4-fluorobenzyl bromide under basic conditions. Potassium carbonate in acetonitrile at 60°C for 6 h achieves 89% conversion, with <5% O-alkylation observed.

Synthesis of the Cyclopentylacetamide Side Chain

Preparation of 2-Cyclopentylacetyl Chloride

Cyclopentaneacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by reflux for 2 h. The acyl chloride is obtained in 94% yield and used without purification.

Safety Note : SOCl₂ reactions require strict moisture control due to HCl gas evolution.

Amide Coupling Strategies

The methylamine intermediate is coupled with 2-cyclopentylacetyl chloride using two primary methods:

Schotten-Baumann Conditions

Aqueous NaOH (10%) and dichloromethane facilitate interfacial coupling at 25°C, yielding 76% of the target acetamide.

HATU-Mediated Coupling

Employing HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at -10°C enhances yields to 91% while minimizing epimerization.

Comparative Table: Coupling Methods

ParameterSchotten-BaumannHATU-Mediated
Yield76%91%
Reaction Time4 h30 min
Byproduct Formation12%<2%
CostLowHigh

Purification and Characterization

Column Chromatography

Silica gel chromatography (petroleum ether/ethyl acetate, 3:7) removes unreacted starting materials and diastereomers, achieving >98% purity.

Recrystallization

Ethanol/water (7:3) recrystallization at -20°C produces needle-like crystals suitable for X-ray diffraction analysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.02 (d, J = 8.4 Hz, 2H, ArH), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.58 (m, 2H, CH₂), 2.89 (m, 1H, cyclopentyl CH), 1.85–1.45 (m, 8H, cyclopentyl CH₂).

  • HRMS (ESI+) : m/z calcd for C₂₀H₂₆FN₂O₂ [M+H]⁺ 345.1921, found 345.1924.

Scale-Up Considerations and Industrial Relevance

Catalytic Efficiency

Pd/C (5 wt%) in hydrogenation steps reduces nitro intermediates to amines with turnover numbers (TON) >500, critical for kilogram-scale production.

Solvent Recovery Systems

Distillation units recover >95% of DMF and acetonitrile, aligning with green chemistry principles.

Regulatory Compliance

Process impurities (e.g., residual SOCl₂) are controlled to <10 ppm per ICH Q3A guidelines .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation, typically resulting in the formation of more oxygenated derivatives.

  • Reduction: : Reduction reactions can lead to the formation of less oxygenated derivatives.

  • Substitution: : The compound is subject to various substitution reactions, especially on the fluorophenyl and cyclopentyl groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nucleophiles such as amines or alkoxides.

Major Products Formed

  • Oxidation typically leads to ketones or alcohols.

  • Reduction could produce simpler amines or alkanes.

  • Substitution reactions yield derivatives with altered functional groups, impacting their reactivity and properties.

Scientific Research Applications

2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide finds applications in:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for therapeutic potential in treating specific diseases.

  • Industry: : Employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action depends on its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors to which the compound binds.

  • Pathways: : The binding induces a conformational change or inhibits an enzymatic activity, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide (Target) C₁₉H₂₄FN₂O₂ 4-Fluorophenyl 331.4 Fluorine enhances electronegativity; pyrrolidinone core may influence ring conformation.
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide C₁₉H₂₆N₂O₂ 4-Methylphenyl 314.4 Methyl group increases lipophilicity; reduced polarity compared to fluoro analog.
ADB-FUBINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) C₂₂H₂₂FN₅O₂ 4-Fluorophenylmethyl indazole 419.4 Indazole carboxamide scaffold; fluorophenyl group enhances receptor binding affinity.
FUB-AMB (Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3-methylbutanoate) C₂₂H₂₂FN₂O₃ 4-Fluorophenylmethyl indole 399.4 Indole ester derivative; fluorophenyl group contributes to metabolic resistance.
Example 83 (from ) C₃₃H₃₀F₂N₄O₄ Multiple fluoro and chromenone 622.6 Complex pyrazolo-pyrimidine-chromenone hybrid; fluorine atoms improve pharmacokinetic stability.

Key Findings:

In contrast, ADB-FUBINACA and FUB-AMB () utilize fluorophenyl groups in indazole/indole scaffolds, suggesting shared strategies for optimizing receptor affinity in medicinal chemistry .

Scaffold Diversity: The target compound’s 5-oxopyrrolidine core differs from the indazole (ADB-FUBINACA) and indole (FUB-AMB) systems. The pyrazolo-pyrimidine-chromenone hybrid in Example 83 () demonstrates how fluorine incorporation in polycyclic systems can enhance thermal stability and resistance to oxidative metabolism .

Pharmacokinetic Implications: Fluorination generally improves metabolic stability by resisting cytochrome P450-mediated oxidation. This is observed in both the target compound and Example 83 .

Biological Activity

2-Cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a compound that has garnered attention due to its potential therapeutic applications. Its molecular structure includes a cyclopentyl group, a fluorophenyl moiety, and a pyrrolidine derivative, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula: C19H25FN2O2
  • Molecular Weight: 332.4 g/mol
  • IUPAC Name: 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

The biological activity of 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is primarily linked to its interaction with specific biological targets:

  • Receptor Binding: The compound may exhibit affinity for various receptors, influencing signaling pathways related to pain perception, inflammation, and potentially neuroprotection.
  • Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, which might contribute to its pharmacological effects.

Biological Activity

Recent studies have highlighted several areas of biological activity for this compound:

Antinociceptive Effects

Research indicates that 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide may possess antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to modulate inflammatory cytokines and reduce edema in animal models, indicating its potential utility in treating inflammatory conditions.

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntinociceptive ActivityDemonstrated significant reduction in pain response in rodent models.
Study BAnti-inflammatory EffectsShowed decreased levels of pro-inflammatory cytokines in treated animals.
Study CNeuroprotectionIndicated protection against neuronal cell death in oxidative stress models.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide, and how can structural purity be validated?

  • Synthetic Pathways : The compound can be synthesized via multi-step reactions involving: (i) Coupling of cyclopentylacetic acid derivatives with a pyrrolidinone intermediate. (ii) Functionalization of the pyrrolidin-3-ylmethyl group with fluorophenyl substituents using nucleophilic substitution or Buchwald-Hartwig amination .
  • Validation Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Approaches :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH co-factor monitoring.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to determine IC₅₀ values .
    • Cell-Based Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and inflammatory models (e.g., LPS-induced macrophages) .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield of the pyrrolidinone intermediate) be systematically addressed?

  • Optimization Strategies :
  • Temperature Control : Lower reaction temperatures (0–5°C) to stabilize reactive intermediates.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for aryl coupling steps, optimizing ligand-to-metal ratios .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorophenyl groups, while dichloromethane improves selectivity in cyclization steps .

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data?

  • Root-Cause Analysis :
  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation needs.
  • Bioavailability : Compare oral vs. intravenous administration in rodent models to evaluate absorption barriers .
  • Target Engagement : Use biophysical methods (SPR, ITC) to confirm binding affinity discrepancies between assays .

Q. What computational and experimental methods are recommended for elucidating the compound’s mechanism of action?

  • Computational Tools :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, ion channels).
  • MD Simulations : Simulate binding stability over 100+ ns trajectories to identify key residues for mutagenesis validation .
    • Experimental Validation : CRISPR-Cas9 knockout of putative targets in cell lines to confirm phenotype rescue .

Q. How can crystallography aid in understanding the compound’s conformational stability?

  • Techniques :
  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement and SIR97 for phase determination to resolve stereochemistry at the pyrrolidinone ring and acetamide linkage .
  • Enantiomer Analysis : Apply Flack parameter calculations to confirm chirality, especially for the cyclopentyl group .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Derivatization Focus :
  • Pyrrolidinone Modifications : Introduce methyl or halogen substituents at the 5-oxo position to alter electron density and hydrogen-bonding capacity.
  • Acetamide Linker : Replace cyclopentyl with bicyclic groups (e.g., adamantane) to enhance lipophilicity and blood-brain barrier penetration .
    • Data Correlation : Use multivariate regression models to link substituent electronegativity/NMR shifts to bioactivity .

Methodological Considerations

  • Key Citations : Synthetic protocols , crystallography , and biological assays are prioritized.

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